molecular formula C17H25N5O2 B2520737 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide CAS No. 941921-90-0

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Cat. No. B2520737
M. Wt: 331.42
InChI Key: SCURZBGQLMFBFT-UHFFFAOYSA-N
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Description

The compound N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of esters, followed by the creation of hydrazides and subsequent heterocyclic rings such as tetrazoles or oxadiazoles. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides involves the incorporation of a 1-methyl-1H-tetrazol-5-ylthio moiety, which suggests that similar methodologies could be applied to synthesize the compound . Additionally, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic substitution reactions in the presence of a methoxyphenyl group, which is also a feature of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound includes heterocyclic rings such as tetrazoles and oxadiazoles, which are known for their biological activities. The presence of a methoxyphenyl group is a common feature in these molecules, which may influence the binding affinity to biological targets . The structure-activity relationships discussed in the papers highlight the importance of specific functional groups in determining the potency and selectivity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are crucial for their biological activity. For example, the substitution of a methoxycarbonyl group with a 1-methyl-1H-tetrazol-5-yl group has been indicated to potentially alter the antisecretory activity of the compounds . The nucleophilic displacement reactions used in the synthesis of radiolabeled compounds also demonstrate the chemical reactivity of the core structure .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. These properties are likely to include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for their potential use as pharmaceutical agents .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-4-6-13(7-5-2)17(23)18-12-16-19-20-21-22(16)14-8-10-15(24-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCURZBGQLMFBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

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